N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-19-7-3-2-6-17(19)18-14-29-21(22-18)23-20(25)15-8-10-16(11-9-15)30(26,27)24-12-4-5-13-24/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYUMBAINVYGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
The structure features a thiazole moiety, which is known for its diverse biological activities, combined with a pyrrolidine ring and a methoxyphenyl substituent. These structural components are critical for the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings :
- IC50 Values : The compound demonstrated IC50 values comparable to standard chemotherapeutic agents in several cancer cell lines, indicating potent anticancer activity.
- Mechanism of Action : Preliminary data suggest that the compound induces apoptosis through the activation of caspase pathways, which is crucial for cancer cell death.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Thiazole derivatives are known for their antibacterial and antifungal properties.
Research Highlights :
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Results showed promising MIC values, indicating effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the thiazole ring and the pyrrolidine moiety can significantly impact its pharmacological profile.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy group at position 2 | Enhances lipophilicity and cellular uptake |
| Sulfonamide linkage | Critical for anticancer activity |
| Thiazole ring | Essential for antimicrobial activity |
Case Studies
- Anticancer Study :
-
Antimicrobial Evaluation :
- In another investigation, a series of thiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with similar structural motifs to this compound showed enhanced activity against various pathogens, suggesting a potential therapeutic application in treating infections .
Comparison with Similar Compounds
Thiazol-2-yl Benzamide Derivatives with Varied Sulfonamide Substituents
Several analogs share the thiazol-2-yl benzamide scaffold but differ in sulfonamide substituents, influencing their physicochemical and biological properties:
Key Observations :
Thiazole Derivatives with Alternative Benzamide Modifications
Other analogs retain the thiazole core but modify the benzamide or adjacent groups:
Key Observations :
- The cyclopropanecarboxamide in compound 83 introduces steric hindrance, which could affect membrane permeability compared to the target compound’s linear sulfonamide .
- The absence of a sulfonamide group in N-(4-(2-methoxyphenyl)-thiazol-2-yl)-benzamide reduces polarity, likely diminishing interactions with charged biological targets .
Spectral and Physicochemical Comparisons
Melting Points and Solubility :
Q & A
Q. Analytical validation :
- NMR spectroscopy (1H, 13C) confirms structural integrity by verifying aromatic protons, sulfonamide peaks, and methoxy groups.
- HPLC or LC-MS assesses purity and quantifies by-products .
Basic: What biological assays are typically used to evaluate its anticancer activity?
Answer:
Standard assays include:
- MTT viability assay : Measures IC50 values against cancer cell lines (e.g., MCF-7, A549) over 48–72 hours .
- Clonogenic survival : Assesses long-term proliferation inhibition post-treatment .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
- Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™) evaluate PI3K/AKT pathway modulation .
Advanced: How can researchers optimize the sulfonylation step to improve yield and purity?
Answer:
Methodological strategies :
- Reagent ratios : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete reaction .
- Solvent/base selection : Anhydrous DCM with TEA minimizes hydrolysis.
- Temperature control : Slow addition of sulfonyl chloride at 0°C reduces exothermic side reactions .
- In-line monitoring : TLC (ethyl acetate eluent) tracks reaction progress; quenching with ice water removes excess reagents .
Q. Yield improvement :
- Post-reaction extraction with DCM and brine removes acidic by-products.
- Silica gel chromatography (gradient elution) isolates the sulfonamide product .
Advanced: How to address discrepancies in reported bioactivity across cell lines?
Answer:
Discrepancies may arise from:
- Cell line heterogeneity : Genetic variability (e.g., p53 status) affects drug response.
- Assay conditions : Standardize serum concentration, seeding density, and incubation time .
Q. Validation approaches :
- Orthogonal assays : Combine viability assays with Western blotting (e.g., PARP cleavage for apoptosis) .
- Metabolomic profiling : LC-MS-based analysis identifies cell-specific metabolic adaptations influencing compound efficacy .
- Stability testing : Pre-incubate the compound in cell culture media (37°C, 24 hours) and quantify degradation via HPLC to rule out batch variability .
Advanced: What computational strategies predict binding targets for mechanistic studies?
Answer:
In silico methods :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PI3K) based on the compound’s sulfonamide and thiazole motifs .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (methoxyphenyl) using Schrödinger .
Q. Experimental validation :
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to recombinant proteins.
- Cellular thermal shift assay (CETSA) : Confirms target engagement by monitoring protein thermal stability shifts post-treatment .
Basic: What are the compound’s key structural features influencing solubility?
Answer:
- Hydrophilic groups : The pyrrolidine-sulfonamide moiety enhances aqueous solubility via hydrogen bonding.
- Hydrophobic regions : The 2-methoxyphenyl and benzamide groups reduce solubility in polar solvents.
- LogP estimation : Predicted ~3.2 (ChemDraw) suggests moderate lipid membrane permeability .
Q. Solubility testing :
- Shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV-Vis spectroscopy (λmax ~280 nm) .
Advanced: How to design SAR studies for derivatives with improved potency?
Answer:
Structural modifications :
- Thiazole substituents : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance electrophilicity .
- Sulfonamide variations : Substitute pyrrolidine with piperidine or morpholine to alter steric bulk and hydrogen-bond capacity .
Q. Evaluation workflow :
Parallel synthesis : Use Ugi-4CR or Suzuki coupling to generate 10–20 derivatives.
High-throughput screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler™).
ADMET profiling : Assess metabolic stability (liver microsomes) and cytotoxicity (HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
